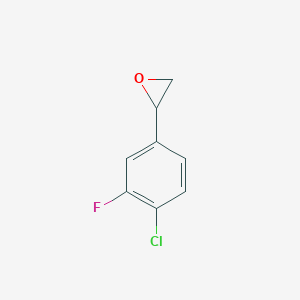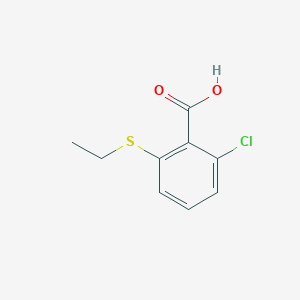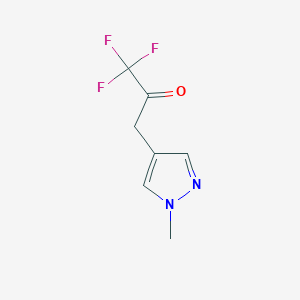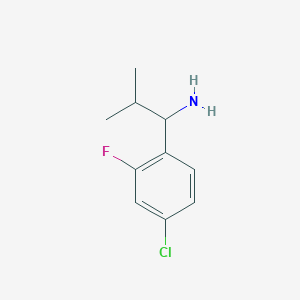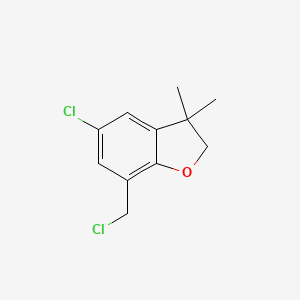
methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate
Übersicht
Beschreibung
Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is a derivative of indole, a heterocyclic organic compound that is widely used in the synthesis of various pharmaceuticals and agrochemicals. The unique chemical structure of methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate makes it a promising candidate for various scientific research applications.
Wissenschaftliche Forschungsanwendungen
Antiviral Applications
Indole derivatives, including methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate, have shown promise in antiviral research. Compounds with the indole nucleus have been synthesized and tested for their inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The structural flexibility of indole allows for the creation of numerous derivatives, which can be optimized for antiviral properties.
Anti-inflammatory and Analgesic Applications
The indole scaffold is also significant in the development of anti-inflammatory and analgesic agents. Researchers have prepared benzothiazole containing benzene sulphonamide and carboxamide derivatives of indole, which were evaluated for their in vivo anti-inflammatory, analgesic, and ulcerogenic activities . This highlights the potential of indole derivatives, like methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate, in creating new therapeutic agents for inflammation and pain relief.
Anticancer Applications
Indole derivatives are increasingly being explored for their anticancer properties. The indole nucleus is a common feature in many natural and synthetic compounds that exhibit activity against cancer cells . The ability of these compounds to interact with various biological targets makes them valuable in the search for novel anticancer drugs.
Anti-HIV Applications
The fight against HIV has benefited from the discovery of indole derivatives that possess anti-HIV activity. These compounds can bind with high affinity to multiple receptors, which is crucial in developing new drugs to combat HIV infection .
Antioxidant Applications
Indole derivatives are known for their antioxidant properties, which play a vital role in protecting cells from oxidative stress. This property is particularly important in the prevention of diseases that are caused or exacerbated by oxidative damage .
Antimicrobial and Antitubercular Applications
The antimicrobial and antitubercular activities of indole derivatives make them important candidates for the development of new antibiotics. With the increasing issue of antibiotic resistance, there is a continuous need for novel compounds that can effectively target microbial pathogens .
Antidiabetic Applications
Indole derivatives have been investigated for their potential in treating diabetes. Their ability to modulate various biological pathways related to glucose metabolism and insulin sensitivity makes them interesting targets for antidiabetic drug development .
Antimalarial Applications
Malaria remains a major global health challenge, and indole derivatives offer a promising avenue for the development of new antimalarial agents. Their diverse biological activities, including the ability to interfere with the life cycle of the malaria parasite, make them valuable in this field .
Wirkmechanismus
Target of Action
Methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate is a derivative of the indole nucleus, which is known to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have a range of biological effects due to their interactions with various targets .
Eigenschaften
IUPAC Name |
methyl 6-fluoro-2-oxo-1,3-dihydroindole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c1-15-10(14)6-2-5-3-9(13)12-8(5)4-7(6)11/h2,4H,3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEUOYELVDHPUAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C2C(=C1)CC(=O)N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-fluoro-2-oxo-2,3-dihydro-1H-indole-5-carboxylate | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


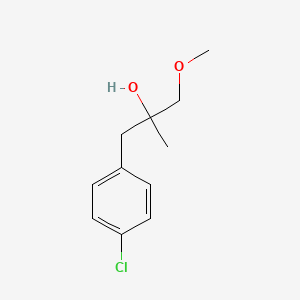
![1-{[4-(trifluoromethoxy)phenyl]methyl}-1H-pyrazole-4-carbaldehyde](/img/structure/B1428386.png)

![[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B1428390.png)
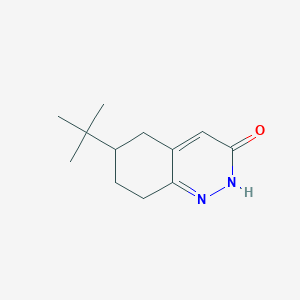
![3,5-Dimethyl-1-[4-(trifluoromethyl)phenyl]piperazine](/img/structure/B1428393.png)


